molecular formula C25H50ClNO4 B1337439 Stearoyl-L-carnitine chloride CAS No. 32350-57-5

Stearoyl-L-carnitine chloride

Cat. No. B1337439
CAS RN: 32350-57-5
M. Wt: 464.1 g/mol
InChI Key: YSVYWVPJJXVIFM-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearoyl-L-carnitine chloride is a naturally occurring long-chain acylcarnitine . It inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM . It also inhibits lecithin:cholesterol acyltransferase activity in rat, but not human, plasma when used at a concentration of 500 μM/ml of plasma . Plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease .


Molecular Structure Analysis

The molecular formula of Stearoyl-L-carnitine chloride is C25H50NO4 • Cl . Its molecular weight is 464.1 . The InChi Code is InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25 (29)30-23 (21-24 (27)28)22-26 (2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 .


Physical And Chemical Properties Analysis

Stearoyl-L-carnitine chloride is a crystalline solid . It is soluble in DMF (20 mg/ml), DMSO (14 mg/ml), and Ethanol (20 mg/ml) .

Scientific Research Applications

Alzheimer's Disease and Cognitive Impairments

Stearoyl-L-carnitine, as part of the acyl-carnitine profile, has been investigated for its role in neurodegenerative conditions like Alzheimer's disease. A study highlighted that serum levels of acyl-carnitines, including stearoyl-L-carnitine, decrease progressively from healthy subjects to those with Alzheimer's disease. This suggests a potential role for acyl-carnitines in identifying early stages of cognitive impairment and Alzheimer's disease, as well as indicating their involvement in the disease's metabolic dysregulation (Cristofano et al., 2016).

Antimicrobial Efficacy

Stearoyl-L-carnitine chloride has shown antimicrobial properties, suggesting its potential as a safe local antimicrobial agent. This is based on findings where L-carnitine chloride demonstrated inhibitory effects on various bacteria and yeasts, indicating a broader application of this compound beyond its well-known roles in metabolism (Olgun et al., 2004).

Enhancement of Mitochondrial Function

Research has explored the role of L-carnitine and its derivatives, including stearoyl-L-carnitine, in mitochondrial function and energy metabolism. Carnitine facilitates the transport of fatty acids into mitochondria for β-oxidation, impacting energy production and metabolic health. Studies indicate that carnitine supplementation can ameliorate conditions like metabolic syndrome by modulating lipid metabolism and improving mitochondrial function (Panchal et al., 2015).

Drug Delivery Systems

Stearoyl-L-carnitine chloride has been utilized in creating drug delivery systems to improve the oral bioavailability of certain medications. For instance, its conjugation with chitosan-stearic acid polymeric micelles has demonstrated effectiveness in enhancing the intestinal absorption of drugs by targeting specific transporters, showcasing its potential in pharmacological applications (Yang et al., 2020).

Metabolic Disorders and NAFLD

Carnitine, including its stearoyl form, is implicated in the management of non-alcoholic fatty liver disease (NAFLD) and metabolic disorders. It plays a crucial role in fatty acid metabolism, which is a key factor in the pathogenesis of NAFLD. Supplementation with carnitine has been suggested to have therapeutic benefits in liver diseases by improving mitochondrial function and reducing lipid accumulation (Li & Zhao, 2021).

Safety And Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

Stearoyl-L-carnitine chloride is a subject of ongoing research. It has been found that its plasma levels are significantly decreased in Alzheimer’s disease (AD), mild cognitive impairment (MCI), and subjective memory complaint (SMC) . This suggests potential future directions for research into its role in these conditions.

properties

IUPAC Name

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWVPJJXVIFM-GNAFDRTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearoyl-L-carnitine chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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